molecular formula C10H11NO3 B013056 5-Acetamido-2-methylbenzoic acid CAS No. 103204-70-2

5-Acetamido-2-methylbenzoic acid

Cat. No.: B013056
CAS No.: 103204-70-2
M. Wt: 193.2 g/mol
InChI Key: JWEWTGQYHKEENE-UHFFFAOYSA-N
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Description

5-Acetamido-2-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by an acetamido group, and the hydrogen atom at the 2-position is replaced by a methyl group

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-2-methylbenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

This compound interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation .

Biochemical Pathways

The compound’s interaction with the COX-2 receptor affects the prostanoid biosynthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostanoids, which are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

An in-silico study suggested that this compound derivatives have better bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of this compound is its anti-inflammatory effect , which is achieved by inhibiting the COX-2 receptor and subsequently reducing the production of prostanoids . This can lead to a decrease in inflammation and associated symptoms such as pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as the presence of food in the stomach, the pH of the stomach, and the individual’s metabolic rate . .

Biochemical Analysis

Biochemical Properties

5-Acetamido-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies have shown that this compound derivatives exhibit binding affinity with COX-2 receptors, potentially leading to anti-inflammatory effects . Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the expression of genes related to inflammation and oxidative stress . It may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s acetamido group allows it to form hydrogen bonds with target proteins, influencing their conformation and activity. In the case of COX-2, this compound derivatives have been shown to inhibit the enzyme’s activity by binding to its active site . This inhibition reduces the production of pro-inflammatory mediators, contributing to the compound’s anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have indicated that this compound exhibits stability under various experimental conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to degradation, affecting its efficacy. Long-term studies have also shown that this compound can induce sustained changes in cellular function, particularly in pathways related to inflammation and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics. Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, this compound may localize to the mitochondria, affecting mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-methylbenzoic acid typically involves the acylation of 2-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia to form the acetamido group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Acetamido-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Acetamido-2-methylbenzoic acid
  • 5-Acetamido-2-hydroxybenzoic acid
  • 2-Acetamido-5-methylbenzoic acid

Comparison: 5-Acetamido-2-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

5-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEWTGQYHKEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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